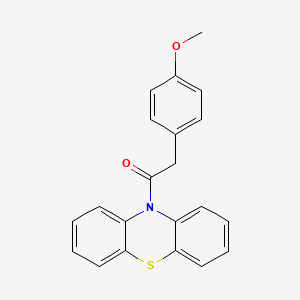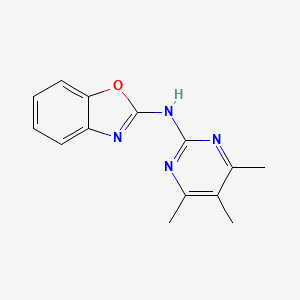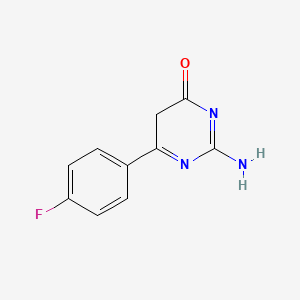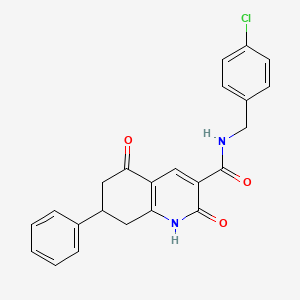
2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-METHOXYPHENYL)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound that belongs to the class of phenothiazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antihistaminic drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE typically involves the reaction of 4-methoxybenzaldehyde with phenothiazine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-METHOXYPHENYL)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenothiazine derivatives.
Applications De Recherche Scientifique
2-(4-METHOXYPHENYL)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(4-METHOXYPHENYL)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by:
Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting enzymes: Blocking the activity of enzymes involved in metabolic pathways.
Altering cellular pathways: Affecting signal transduction pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Promethazine: A phenothiazine derivative with antihistaminic properties.
Thioridazine: Used in the treatment of schizophrenia.
Uniqueness
2-(4-METHOXYPHENYL)-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is unique due to its specific structural features, such as the methoxy group and the phenothiazine core, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H17NO2S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17NO2S/c1-24-16-12-10-15(11-13-16)14-21(23)22-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3 |
Clé InChI |
ADYRFVJETABGMT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-1-(3,5-difluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11037299.png)


![N-[2-(4-chlorophenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B11037318.png)
![4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzoic acid](/img/structure/B11037326.png)
![tetramethyl 7'-ethoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037327.png)

![N-(3,4-dichlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11037335.png)
![(9,11,11-trimethyl-2-oxo-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 3,4,5-trimethoxybenzoate](/img/structure/B11037336.png)
![1-[(4-chlorophenyl)imino]-8-fluoro-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037344.png)

![N-[3-(diethylamino)propyl]-2-phenoxybenzamide](/img/structure/B11037368.png)
![5,7-dichloro-8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11037376.png)
